![molecular formula C11H9FN2O2S2 B2574465 S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955715-09-0](/img/structure/B2574465.png)
S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
“S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate”, commonly known as FBTA, is an organic compound. It is a derivative of 6-fluorobenzo[d]thiazole . The molecular formula of FBTA is C11H9FN2O2S2 and its molecular weight is 284.32.
Synthesis Analysis
A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .
Molecular Structure Analysis
The molecular structure of FBTA was confirmed by 1H NMR, 13C NMR, and 19F NMR spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of FBTA include a condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides .
Physical And Chemical Properties Analysis
FBTA is an organic compound with a molecular weight of 284.32. More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique chemical structure and fluorinated benzothiazole moiety make it an interesting candidate for inhibiting cancer cell growth. Studies explore its effects on various cancer types, including breast, lung, and colon cancer .
- The compound’s thiazole and acetamide groups suggest possible antimicrobial properties. Researchers have examined its effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action could lead to novel antimicrobial therapies .
- Quantum science plays a crucial role in technological advancements. While not directly related to this compound, the International Year of Quantum Science and Technology (2025) highlights the importance of quantum research. Quantum materials, including those with unique properties like the compound , contribute to quantum computing, cryptography, and communication .
- Two-dimensional (2D) nanomaterials, including manganese-based compounds, have gained attention due to their electrochemical properties. Although not specifically mentioned, research on 2D materials could shed light on the electrochemical behavior of our compound .
Anticancer Properties
Antimicrobial Activity
Quantum Science and Technology
Electrochemical Applications
Mechanism of Action
Target of Action
S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, also known as 2-(acetylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, is a compound that primarily targets the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound interacts with its targets by inhibiting the quorum sensing pathways . This interaction results in the bacteria’s inability to respond to external factors such as nutrient availability and defense mechanisms . It also disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway in bacteria . The downstream effects of this inhibition include the disruption of bacterial cell–cell communication, which in turn affects the bacteria’s ability to respond to external factors and coordinate host toxic behaviors .
Pharmacokinetics
The introduction of fluorine into a specific position of bioactive compounds such as pharmaceutical or agrochemical may remarkably reduce the toxicity, improve the pharmacokinetics of the compounds, and improve the overall efficiency .
Result of Action
The molecular and cellular effects of S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate’s action include the inhibition of bacterial growth and the disruption of bacterial cell–cell communication . This results in the bacteria’s inability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate. For instance, the presence of nutrients can affect the bacteria’s response to the compound . .
Future Directions
The future directions for FBTA and similar compounds could involve further exploration of their biocidal activities and potential applications in antimicrobial treatments . Fluorinated organic molecules often exhibit remarkable physical and biological properties, and the introduction of fluorine into a specific position of bioactive compounds may remarkably reduce the toxicity, improve the pharmacokinetics of the compounds, and improve the overall efficiency .
properties
IUPAC Name |
S-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S2/c1-6(15)17-5-10(16)14-11-13-8-3-2-7(12)4-9(8)18-11/h2-4H,5H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLXSYDNSXWCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate |
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